8-Vinylquinoline
Overview
Description
8-Vinylquinoline is a chemical compound that belongs to the class of quinolines. It is a yellowish liquid with a molecular formula of C11H9N. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Synthesis of Cyclopalladated Derivatives
8-Vinylquinoline has been utilized in the synthesis of cyclopalladated 8-substituted quinoline derivatives. This process involves nucleophilic addition with carbon and oxygen nucleophiles in the presence of palladium compounds, leading to the exclusive formation of five-membered metallacyclic rings. Such derivatives have significance in organometallic chemistry and potential applications in catalysis (Dupont et al., 1994).
Trace Metal Profiling in Marine Environments
8-Vinylquinoline derivatives, like 8-hydroxyquinoline, have been used in the synthesis of chelating resins for trace metal analysis in marine environments. This application is crucial in studying and monitoring the metal profiles in unique ecosystems, such as Jellyfish Lake in Palau (Dierssen et al., 2001).
Novel Metathesis Catalysts
Innovations in catalyst design have leveraged 8-vinylquinoline derivatives to create novel metathesis catalysts. These catalysts are vital in synthetic chemistry for facilitating various chemical reactions. The unique structure of these catalysts, featuring chelate rings, contributes to their effectiveness (Barbasiewicz et al., 2006).
Modification of Porous Membranes for Ion Removal
8-Vinylquinoline derivatives have been instrumental in the surface modification of cellulose acetate membranes. These modified membranes, coated with nanocomposite solutions containing 8-hydroxyquinoline, demonstrate enhanced performance in the removal of specific ions from aqueous solutions. This has implications in water purification and environmental remediation technologies (Nouri et al., 2018).
Development of Electroluminescent Materials
8-Vinylquinoline and its derivatives have been employed in the synthesis of electroluminescent materials. These materials are crucial in the development of advanced display and lighting technologies. The manipulation of 8-hydroxyquinoline derivatives can result in materials with varied and desirable photophysical properties (Hopkins et al., 1996).
properties
IUPAC Name |
8-ethenylquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h2-8H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTNGGDLQMFSJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Vinylquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.